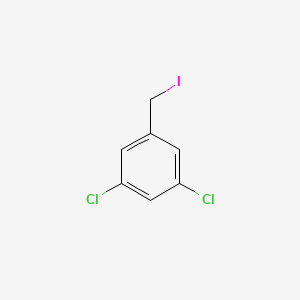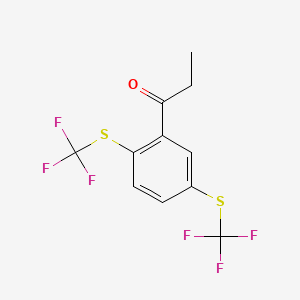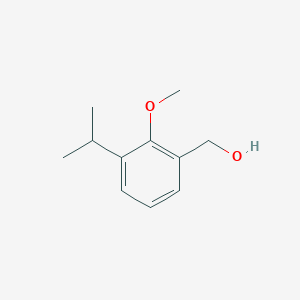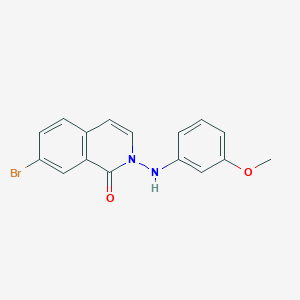
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four butylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with butylsulfanyl groups and cyano groups. One common method involves the use of Friedel-Crafts alkylation reactions, where butylsulfanyl groups are introduced onto the benzene ring. The cyano groups can be added through nucleophilic substitution reactions using suitable cyanating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butylsulfanyl groups can participate in redox reactions, while the cyano groups can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A compound with similar cyano groups but different substituents on the benzene ring.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): Another compound with cyano groups and different electron-donating groups.
Uniqueness
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of butylsulfanyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
102232-01-9 |
|---|---|
Formule moléculaire |
C24H36N2S4 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2S4/c1-5-9-13-27-21-19(17-25)20(18-26)22(28-14-10-6-2)24(30-16-12-8-4)23(21)29-15-11-7-3/h5-16H2,1-4H3 |
Clé InChI |
BXGRYUAPATZUMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C(=C(C(=C1C#N)C#N)SCCCC)SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


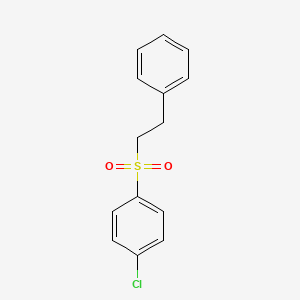
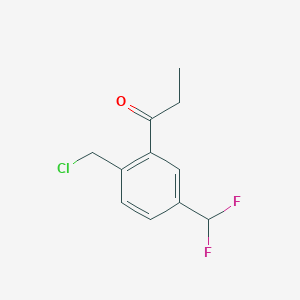
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)


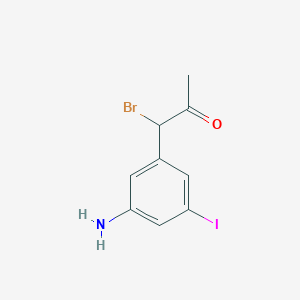
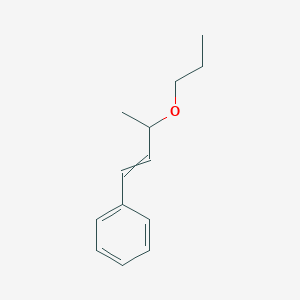
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
